2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)-

Description

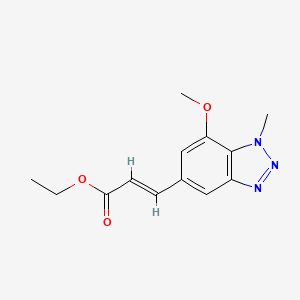

The compound 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- is an α,β-unsaturated ester featuring a benzotriazole core substituted with methoxy and methyl groups at the 7- and 1-positions, respectively. The (2E)-configuration indicates a trans arrangement of substituents across the double bond. Benzotriazole derivatives are well-documented for their UV-absorbing properties, making them valuable in photostabilizers for polymers and coatings.

Properties

IUPAC Name |

ethyl (E)-3-(7-methoxy-1-methylbenzotriazol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-4-19-12(17)6-5-9-7-10-13(11(8-9)18-3)16(2)15-14-10/h5-8H,4H2,1-3H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPGZEFHOQGDIU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=C(C(=C1)OC)N(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC2=C(C(=C1)OC)N(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131841 | |

| Record name | 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799973-79-7 | |

| Record name | 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799973-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-methoxy-1-methyl-1H-benzotriazole. This can be achieved through the methylation of 7-hydroxy-1H-benzotriazole using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Propenoic Acid Derivative: The next step involves the reaction of the benzotriazole derivative with acryloyl chloride in the presence of a base like triethylamine. This reaction forms the 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-2-propenoic acid.

Esterification: Finally, the propenoic acid derivative is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the double bond in the propenoic acid moiety, converting it to a single bond and forming the corresponding alkane derivative.

Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, where substituents on the ring can be replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding alkane derivative.

Substitution: Various substituted benzotriazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- has several applications in scientific research:

Chemistry: Used as a UV absorber in polymer chemistry to enhance the stability of plastics and coatings.

Biology: Investigated for its potential as a photoprotective agent in biological systems, protecting cells from UV-induced damage.

Medicine: Explored for its potential use in dermatological formulations to prevent UV-induced skin damage.

Industry: Utilized in the production of UV-resistant materials, including textiles and packaging materials.

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation, preventing it from reaching and damaging other molecules. This absorption leads to the dissipation of energy as heat, thereby protecting the material or biological system from UV-induced damage. The ethyl ester group enhances the compound’s solubility and facilitates its incorporation into various formulations.

Comparison with Similar Compounds

Key Compounds for Comparison :

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, ethyl ester, (2E)- (CAS 67879-31-6) Molecular Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.2 g/mol Core Structure: Imidazole ring (1-methyl substitution) linked to the acrylate ester. Imidazole’s basic nitrogen may enhance solubility in polar solvents compared to the benzotriazole analog.

2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, hexyl ester, (2E)- (CAS 823200-10-8) Molecular Formula: C₁₆H₂₀O₄ Molecular Weight: 276.33 g/mol Core Structure: Benzodioxole (electron-rich aromatic ring) linked to a hexyl acrylate ester. Key Differences: The benzodioxole group is associated with antioxidant activity due to its electron-donating oxygen atoms. The hexyl ester increases hydrophobicity compared to the ethyl ester in the target compound, which may affect bioavailability or material compatibility.

2-Propenoic acid, 3-[2-[2,6-bis(1-methylethyl)phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-, ethyl ester (CAS 100822-87-5) Molecular Formula: C₂₃H₂₄N₂O₃ Molecular Weight: 376.45 g/mol Core Structure: Isoindole-dione fused with a bulky 2,6-diisopropylphenyl group. Key Differences: The steric hindrance from the isoindole and aryl substituents likely reduces reactivity but enhances thermal stability. This contrasts with the benzotriazole analog, which may prioritize UV absorption over steric effects.

Physicochemical and Functional Properties

Notes:

- The benzotriazole derivative’s UV absorption is superior to the imidazole analog due to extended π-conjugation.

- The benzodioxole compound’s antioxidant capacity aligns with studies on phenolic content in plant extracts, where electron-donating groups enhance radical scavenging.

- Ethyl esters generally exhibit higher volatility and lower biocompatibility than longer-chain esters (e.g., hexyl).

Hazard and Regulatory Considerations

- Ethyl Acrylate Derivatives: Compounds like 2-Propenoic acid, ethyl ester (CAS 140-88-5) are flagged for toxicity (T) in hazardous chemical lists. This suggests that the target compound may share similar flammability or reactivity risks due to the α,β-unsaturated ester moiety.

- Regulatory Status : Polymers incorporating acrylate esters are subject to environmental regulations (e.g., EPA listings), emphasizing the need for stability and low bioaccumulation in industrial applications.

Biological Activity

2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester, (2E)- is a synthetic compound that incorporates a propenoic acid backbone and a benzotriazole moiety. This combination endows the compound with a variety of biological activities, making it of interest in pharmaceutical and agrochemical applications. The compound is also recognized for its potential in polymer chemistry due to its reactive nature.

The chemical structure of this compound can be represented by the molecular formula and has a molecular weight of 261.28 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 447.2 ± 30.0 °C (Predicted) |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

| pKa | 1.29 ± 0.30 (Predicted) |

Biological Activities

Research indicates that benzotriazole derivatives exhibit diverse biological activities, including antibacterial, antifungal, and antiparasitic properties. The specific activities of 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester have been explored in various studies.

Antimicrobial Activity

Benzotriazoles are known for their antimicrobial properties. For instance, compounds structurally related to benzotriazole have shown significant antibacterial activity against strains such as Escherichia coli and Pseudomonas fluorescens . The presence of bulky hydrophobic groups in these compounds is believed to enhance their effectiveness against bacterial membranes.

Antiparasitic Activity

A study highlighted the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The tested derivatives demonstrated dose-dependent activity, with significant reductions in parasite viability observed at concentrations as low as 25 μg/mL . This suggests that the benzotriazole moiety may play a crucial role in targeting protozoan parasites effectively.

Antifungal Activity

In terms of antifungal properties, certain benzotriazole derivatives have shown promising results against Candida albicans and Aspergillus niger. Minimum inhibitory concentrations (MICs) ranged from 1.6 to 25 μg/mL for Candida albicans, indicating that modifications to the benzotriazole structure can enhance antifungal activity .

The biological activity of benzotriazole derivatives often involves interaction with cellular targets such as enzymes or nucleic acids. For example, some compounds act as DNA intercalators or topoisomerase inhibitors, leading to cytotoxic effects on cancer cells . The unique structure of 2-Propenoic acid, 3-(7-methoxy-1-methyl-1H-benzotriazol-5-yl)-, ethyl ester may allow it to engage similar pathways.

Case Studies

Recent studies have focused on synthesizing and evaluating new benzotriazole derivatives for enhanced biological activity:

- Antiprotozoal Activity : A derivative showed over 95% mortality in Trypanosoma cruzi trypomastigotes at a concentration of 50 μg/mL after a short incubation period .

- Antifungal Efficacy : Research demonstrated that introducing hydrophobic substituents on the benzotriazole ring significantly increased antifungal activity against both Candida and Aspergillus species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.